Hymeglusin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hymeglusin has several scientific research applications:

Chemistry: It is used as a tool to study the mevalonate pathway and the role of 3-hydroxy-3-methylglutaryl coenzyme A synthase.

Biology: this compound is used to investigate the regulation of cholesterol biosynthesis and its impact on cellular functions.

Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism and has been studied for its effects on dengue virus replication

Industry: This compound is used in the development of new antibiotics and antifungal agents.

Mécanisme D'action

Target of Action

Hymeglusin, a fungal β-lactone antibiotic, is a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1) . HMGCS1 is an enzyme that plays a crucial role in the mevalonate pathway, which is vital for cell growth and chemosensitivity .

Mode of Action

This compound inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the mevalonate pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is essential for the biosynthesis of several important classes of molecules, including sterols and certain types of lipids. By inhibiting HMGCS1, this compound disrupts the mevalonate pathway, which can affect cell growth and chemosensitivity .

Result of Action

The inhibition of HMGCS1 by this compound leads to a decrease in the production of molecules that are vital for cell growth and chemosensitivity . This can result in the induction of apoptosis in certain cell lines . For instance, in acute myeloid leukemia (AML) cells, this compound has been shown to enhance the pro-apoptotic effects of other drugs like Venetoclax .

Analyse Biochimique

Biochemical Properties

Hymeglusin functions as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . HMG-CoA synthase is a key enzyme in the cholesterol biosynthetic pathway . This compound inhibits mevalonate biosynthesis by acting on HMG-CoA synthase .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. In Acute Myeloid Leukemia (AML) cells, this compound has been shown to enhance the pro-apoptotic effects of Venetoclax . It regulates the mevalonate pathway, which is vital for AML growth and chemosensitivity . This compound decreases BCL2 expression levels in HL-60 and KG-1 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It functions as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase . This inhibition results from covalent modification of the active Cys129 residue by the formation of a thioester adduct in the active site .

Temporal Effects in Laboratory Settings

It has been observed that this compound and Venetoclax inhibit cell viability in both HL-60 and KG-1 cell lines .

Metabolic Pathways

This compound is involved in the regulation of the mevalonate pathway . This pathway is vital for the growth and chemosensitivity of AML . This compound, as a specific inhibitor of HMGCS1, plays a crucial role in this pathway .

Méthodes De Préparation

L'hymeglusine est généralement isolée du bouillon de culture de la souche fongique Fusarium sp. La voie de synthèse implique la fermentation de la souche fongique, suivie de procédés d'extraction et de purification. Le composé est ensuite cristallisé pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

L'hymeglusine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'hymeglusine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle β-lactone.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyméthyle ou du cycle β-lactone. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. .

Applications de la recherche scientifique

L'hymeglusine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier la voie du mévalonate et le rôle de la 3-hydroxy-3-méthylglutaryl coenzyme A synthase.

Biologie : L'hymeglusine est utilisée pour étudier la régulation de la biosynthèse du cholestérol et son impact sur les fonctions cellulaires.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies liées au métabolisme du cholestérol et a été étudiée pour ses effets sur la réplication du virus de la dengue

Industrie : L'hymeglusine est utilisée dans le développement de nouveaux antibiotiques et antifongiques.

Mécanisme d'action

L'hymeglusine exerce ses effets en modifiant de manière covalente le résidu cystéine actif de la 3-hydroxy-3-méthylglutaryl coenzyme A synthase, inhibant ainsi son activité. Cette inhibition perturbe la voie du mévalonate, conduisant à une biosynthèse réduite des stérols et autres isoprénoïdes .

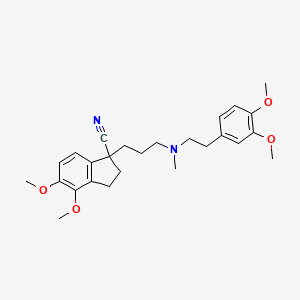

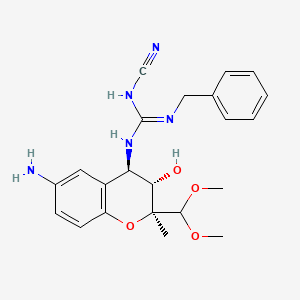

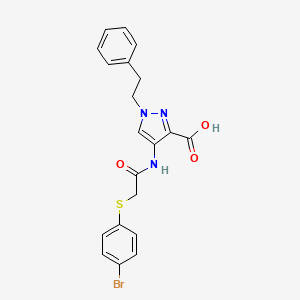

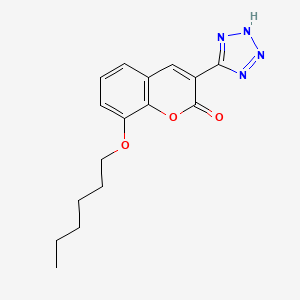

Comparaison Avec Des Composés Similaires

L'hymeglusine est unique parmi les antibiotiques β-lactones en raison de son inhibition spécifique de la 3-hydroxy-3-méthylglutaryl coenzyme A synthase. Des composés similaires comprennent :

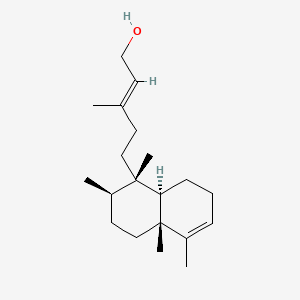

Lovastatine : Un inhibiteur compétitif de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase.

Compactine : Un autre inhibiteur compétitif de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Contrairement à ces composés, l'hymeglusine cible l'enzyme synthase plutôt que la réductase, ce qui en fait un outil précieux pour étudier différents aspects de la voie du mévalonate

Propriétés

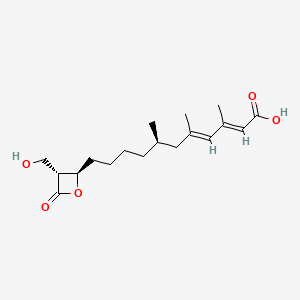

IUPAC Name |

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCZJZWSXPVLAW-KXCGKLMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318499 | |

| Record name | Hymeglusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29066-42-0 | |

| Record name | Hymeglusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic 1233A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymeglusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,4S,5R,8R,9S,10R,11R)-2-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-9,10-dihydroxy-4-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-en-6-one](/img/structure/B1673755.png)

![2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetic Acid](/img/structure/B1673763.png)